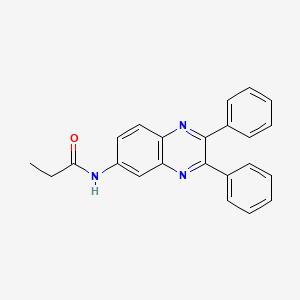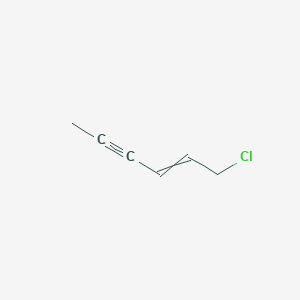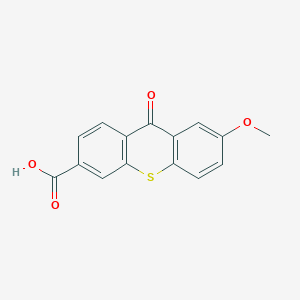
3-Fluorophenyl phenylmethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorophenyl phenylmethanesulfonate: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a phenylmethanesulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenyl phenylmethanesulfonate typically involves the reaction of 3-fluorophenol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired sulfonate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluorophenyl phenylmethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Coupling Reactions: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluorophenyl phenylmethanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology and Medicine: The compound is explored for its potential in drug development, especially in the design of fluorine-containing pharmaceuticals that exhibit enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of 3-Fluorophenyl phenylmethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The presence of the fluorine atom enhances its reactivity by increasing the electron-withdrawing effect, making the sulfonate group more susceptible to nucleophilic attack. This property is exploited in synthetic chemistry to achieve selective transformations .
Vergleich Mit ähnlichen Verbindungen
Phenylmethanesulfonate: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorophenyl phenylmethanesulfonate: Similar structure but with the fluorine atom in a different position, affecting its chemical behavior.
3-Chlorophenyl phenylmethanesulfonate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Uniqueness: 3-Fluorophenyl phenylmethanesulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
56620-18-9 |
|---|---|
Molekularformel |
C13H11FO3S |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
(3-fluorophenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C13H11FO3S/c14-12-7-4-8-13(9-12)17-18(15,16)10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI-Schlüssel |
KGODYEZRPBRZGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)

![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)



![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)






